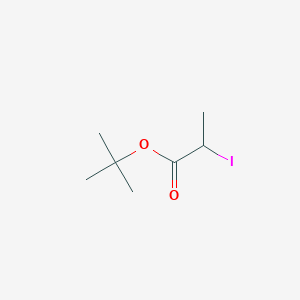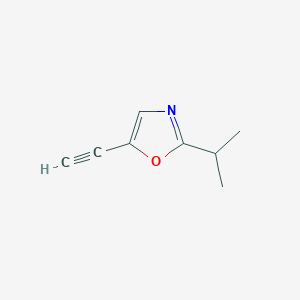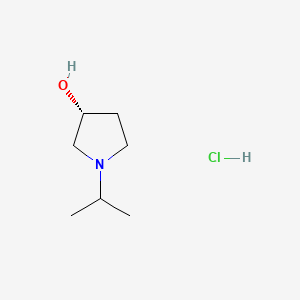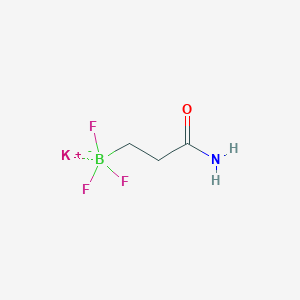
Potassium (2-carbamoylethyl)trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2-carbamoylethyl)trifluoroboranuide is a member of the organotrifluoroborate family, which are organoboron compounds containing an anion with the general formula [RBF3]− . These compounds are known for their stability and ease of handling, making them valuable in various chemical applications .
Vorbereitungsmethoden
The synthesis of potassium organotrifluoroborates, including potassium (2-carbamoylethyl)trifluoroboranuide, typically involves the reaction of boronic acids with potassium bifluoride (KHF2) . This method is operationally simple and yields stable, crystalline products that are easy to handle . Industrial production methods often involve nucleophilic substitution reactions, where potassium bromo- and iodomethyltrifluoroborates are used as intermediates .
Analyse Chemischer Reaktionen
Potassium (2-carbamoylethyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons, leading to changes in the oxidation state of the compound.
Cross-Coupling Reactions: Potassium organotrifluoroborates are often used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
Potassium (2-carbamoylethyl)trifluoroboranuide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of potassium (2-carbamoylethyl)trifluoroboranuide involves its role as a nucleophilic reagent in various chemical reactions . The compound’s trifluoroborate group acts as a nucleophile, attacking electrophilic centers in other molecules . This reactivity is facilitated by the stability of the trifluoroborate anion, which is resistant to hydrolysis and oxidation .
Vergleich Mit ähnlichen Verbindungen
Potassium (2-carbamoylethyl)trifluoroboranuide can be compared to other potassium organotrifluoroborates, such as potassium 4-bromophenyltrifluoroborate and potassium 4-carboxyphenyltrifluoroborate . These compounds share similar stability and reactivity characteristics but differ in their specific functional groups and applications . The unique carbamoylethyl group in this compound provides distinct reactivity and makes it particularly useful in the synthesis of amide-containing molecules .
Eigenschaften
Molekularformel |
C3H6BF3KNO |
|---|---|
Molekulargewicht |
178.99 g/mol |
IUPAC-Name |
potassium;(3-amino-3-oxopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C3H6BF3NO.K/c5-4(6,7)2-1-3(8)9;/h1-2H2,(H2,8,9);/q-1;+1 |
InChI-Schlüssel |
HUVFXOKGHUGUDP-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CCC(=O)N)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


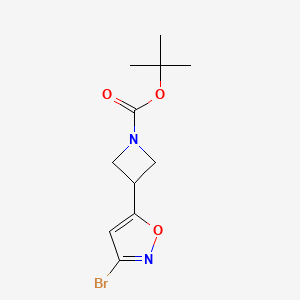
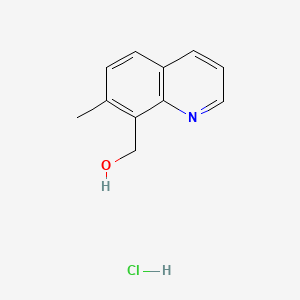
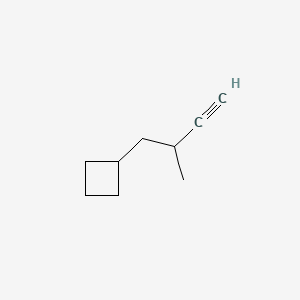
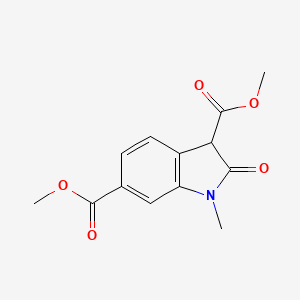
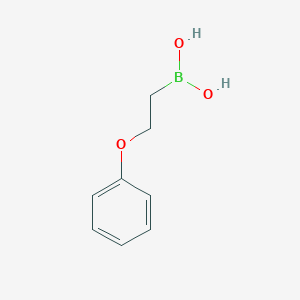

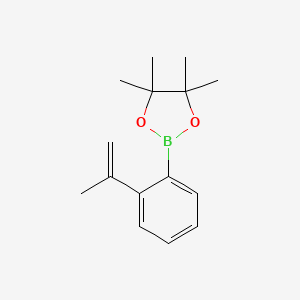


![4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B13460843.png)
